molecular formula C9H12N4O3 B15215123 3-Amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 88236-68-4

3-Amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B15215123
CAS No.: 88236-68-4
M. Wt: 224.22 g/mol
InChI Key: MEGJLMPZBMQQRA-UHFFFAOYSA-N
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Description

3-Amino-5,7-diethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the class of isoxazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,7-diethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a suitable diethyl-substituted isoxazole with an amino-substituted pyrimidine derivative. The reaction is usually carried out in the presence of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,7-diethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It has been investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-Amino-5,7-diethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5,7-diethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of amino and diethyl groups enhances its reactivity and potential for diverse applications .

Properties

CAS No.

88236-68-4

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

3-amino-5,7-diethyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C9H12N4O3/c1-3-12-7-5(6(10)16-11-7)8(14)13(4-2)9(12)15/h3-4,10H2,1-2H3

InChI Key

MEGJLMPZBMQQRA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NOC(=C2C(=O)N(C1=O)CC)N

Origin of Product

United States

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